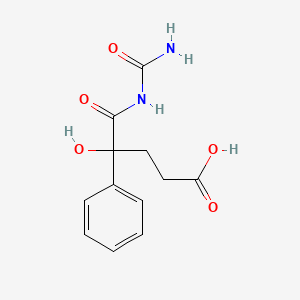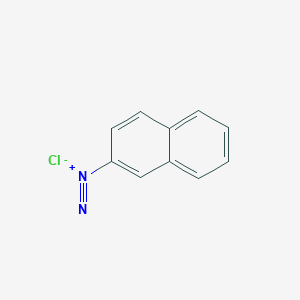
Naphthalene-2-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2-diazonium chloride is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to the second position of the naphthalene ring. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-2-diazonium chloride is typically synthesized through a diazotization reaction. The process involves the reaction of 2-naphthylamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be represented as follows:
C10H7NH2+NaNO2+2HCl→C10H7N2Cl+NaCl+2H2O
Industrial Production Methods: In an industrial setting, the diazotization process is scaled up using similar reagents and conditions. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium ion and prevent its decomposition.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-2-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as hydroxide, halides, and cyanide ions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye synthesis.
Common Reagents and Conditions:
Substitution by Hydroxide: Warming the diazonium salt solution leads to the formation of 2-naphthol.
Coupling with Phenols: The reaction with phenols in alkaline conditions produces azo dyes.
Major Products:
2-Naphthol: Formed by substitution with hydroxide.
Azo Dyes: Formed by coupling reactions with phenols and aromatic amines.
Applications De Recherche Scientifique
Naphthalene-2-diazonium chloride has diverse applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Azo dyes derived from this compound are used as biological stains and indicators.
Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals.
Industry: Widely used in the production of dyes for textiles, inks, and plastics.
Mécanisme D'action
The primary mechanism by which naphthalene-2-diazonium chloride exerts its effects is through electrophilic substitution and coupling reactions. The diazonium group is highly reactive and can form bonds with nucleophiles, leading to the formation of various aromatic compounds. In coupling reactions, the diazonium ion acts as an electrophile, reacting with electron-rich aromatic compounds to form azo bonds.
Comparaison Avec Des Composés Similaires
Benzenediazonium Chloride: Similar in structure but derived from benzene. It also undergoes substitution and coupling reactions.
Toluene-2-diazonium Chloride: Derived from toluene, it exhibits similar reactivity but with different substituent effects due to the methyl group.
Uniqueness: Naphthalene-2-diazonium chloride is unique due to the presence of the naphthalene ring, which provides additional stability and reactivity compared to simpler diazonium compounds. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes.
Propriétés
Numéro CAS |
20893-80-5 |
|---|---|
Formule moléculaire |
C10H7ClN2 |
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
naphthalene-2-diazonium;chloride |
InChI |
InChI=1S/C10H7N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;1H/q+1;/p-1 |
Clé InChI |
XCEHRSBXQSBBBM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



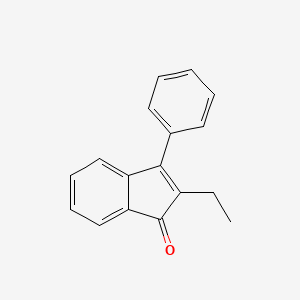

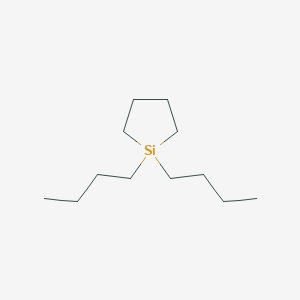
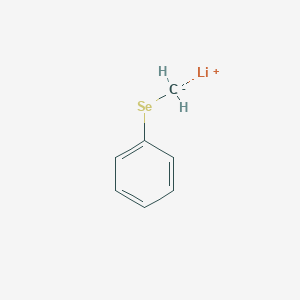
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)
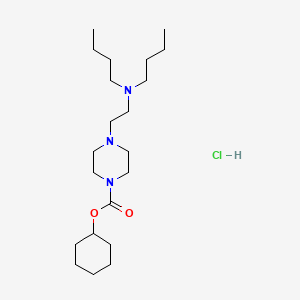
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)

![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
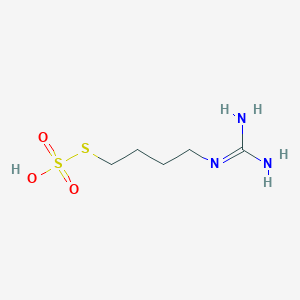
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
